3-ethyl-2-sulfanylquinazolin-4-one
Description
Properties
IUPAC Name |
3-ethyl-2-sulfanylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZQWRFOQPLYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
This method adapts the protocol for synthesizing 2-mercapto-3-phenylquinazolin-4-one by substituting phenyl isothiocyanate with ethyl isothiocyanate. The process involves two stages:
-
Thiourea Intermediate Formation :
Anthranilic acid reacts with ethyl isothiocyanate in anhydrous ethanol under reflux (4–6 hours), yielding N-ethyl-2-(ethylcarbamothioyl)benzamide. -
Cyclization :
The intermediate undergoes base-mediated cyclization in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80–90°C for 5–7 hours. This step generates the quinazolinone ring, with the ethyl group at position 3 and a thiol group at position 2.
Key Data :
Advantages and Limitations
-
Advantages : High regioselectivity, scalable conditions.
-
Limitations : Requires handling of toxic isothiocyanates.
Nucleophilic Substitution of 2-Chloro-3-ethylquinazolin-4-one
Synthetic Pathway
This route involves introducing a thiol group at position 2 via nucleophilic aromatic substitution (NAS):
-
Synthesis of 2-Chloro-3-ethylquinazolin-4-one :
3-Ethylquinazolin-4-one is chlorinated at position 2 using phosphorus oxychloride (POCl₃) under reflux (6–8 hours). -
Thiolation :
The chlorinated intermediate reacts with thiourea in ethanol at 70–80°C for 4–6 hours, followed by acidic hydrolysis (HCl) to yield the thiol derivative.
Key Data :
Advantages and Limitations
-
Advantages : Avoids isothiocyanates; suitable for late-stage functionalization.
-
Limitations : Low NAS efficiency due to electron-deficient quinazolinone ring.
Oxidative Cyclization of 2-Amino-N-ethylbenzamide with DMSO/H₂O₂
Methodology
Adapting the H₂O₂-mediated protocol, this method employs dimethyl sulfoxide (DMSO) as both solvent and oxidizer:
-
Cyclization :
2-Amino-N-ethylbenzamide reacts with 30% H₂O₂ in DMSO at 150°C for 18–20 hours, forming 3-ethylquinazolin-4-one. -
Thiol Group Introduction :
The quinazolinone is treated with Lawesson’s reagent (2.2 equiv) in toluene under reflux (8–10 hours), converting the C2 carbonyl to a thiol group.
Key Data :
Advantages and Limitations
-
Advantages : Green chemistry approach (H₂O₂ as oxidant).
-
Limitations : Moderate yields due to competing over-oxidation.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-sulfanylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Substitution: The ethyl group at the 3-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various alkyl or aryl-substituted quinazolinones.
Scientific Research Applications
3-ethyl-2-sulfanylquinazolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-2-sulfanylquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences steric bulk, solubility, and biological interactions. Key analogs include:
Implications :
- Lipophilicity: Ethyl and cyclohexyl groups enhance lipophilicity, favoring membrane penetration, while hydroxyethyl and morpholinopropyl improve aqueous solubility .
- Biological Activity: Pyridinylmethyl and morpholinopropyl groups may enhance interactions with enzymes or receptors via hydrogen bonding or polar interactions .
Substituent Variations at Position 2
The sulfanyl group at position 2 is critical for hydrogen bonding and redox reactivity. Modifications here alter chemical stability and biological efficacy:
Implications :
- Reactivity : The sulfanyl group (SH) in this compound may participate in redox reactions or act as a nucleophile, whereas methylsulfanyl (SCH3) derivatives are more stable but less reactive .
Pharmacological and Physicochemical Properties
Physicochemical Data
- Molecular Weight : Ethyl-substituted analogs (~242–436 g/mol) generally fall within drug-like molecular weight ranges. For example, 3-methyl-2-sulfanyl derivatives have a molecular weight of 242.30 .
- Solubility: Hydroxyethyl and morpholinopropyl substituents improve aqueous solubility compared to ethyl or cyclohexyl groups .
Q & A
Q. Q1. What are the common methods for synthesizing 3-ethyl-2-sulfanylquinazolin-4-one, and how can purity be optimized?
The synthesis typically involves cyclocondensation of anthranilic acid derivatives with isothiocyanates or thioureas under reflux conditions. For example:
- Route 1 : Anthranilic acid reacts with phenyl isothiocyanate in ethanol with triethylamine as a base, followed by reflux (4–6 hours) to form the quinazolinone core .
- Route 2 : Use of alkylation agents (e.g., ethyl iodide) to introduce the ethyl group at the N3 position under basic conditions (K₂CO₃/EtOH) .
Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity. Temperature control during crystallization minimizes byproducts .
Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves bond lengths (e.g., C2–S bond: ~1.68 Å) and planar geometry of the quinazolinone ring .
- NMR : Key signals include δ 1.2–1.4 ppm (triplet for CH₂CH₃), δ 4.0–4.2 ppm (quartet for N–CH₂), and δ 13.5 ppm (sulfanyl proton) .
- FT-IR : Stretching vibrations at 1670–1690 cm⁻¹ (C=O) and 2550–2600 cm⁻¹ (S–H) confirm functional groups .
Advanced Synthetic Challenges
Q. Q3. How do solvent polarity and catalytic systems influence reaction kinetics in quinazolinone synthesis?
- Solvent effects : Polar aprotic solvents (DMSO, DMF) accelerate cyclization by stabilizing intermediates, while ethanol favors solubility of anthranilic acid derivatives .
- Catalysts : Graphene oxide nanosheets enhance reaction rates by providing a high-surface-area platform for thiourea intermediate formation (yield increase: ~15–20%) .
Table 1 : Solvent and Catalyst Impact on Yield
| Condition | Yield (%) | Reaction Time (h) | Source |
|---|---|---|---|
| Ethanol (no catalyst) | 65–70 | 6 | |
| DMSO + graphene oxide | 85–90 | 3.5 |
Data Contradictions and Resolution
Q. Q4. How can researchers reconcile discrepancies in reported melting points and spectral data for this compound?
- Melting points : Variations (e.g., 210–220°C) arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) can identify phase transitions .
- Spectral data : Ensure consistent deuteration solvent (e.g., DMSO-d6 vs. CDCl₃) and calibration standards. Cross-validate with high-resolution mass spectrometry (HRMS) .
Mechanistic Insights
Q. Q5. What is the proposed mechanism for the thiol-disulfide exchange reactivity of this compound?
The sulfanyl group undergoes nucleophilic attack by disulfides (e.g., cystine) via a thiolate intermediate. Kinetic studies show pseudo-first-order dependence on disulfide concentration, with activation energy ~50 kJ/mol .
Biological Target Exploration
Q. Q6. How can researchers identify biological targets for this compound in antimicrobial studies?
- Method : Use molecular docking (e.g., AutoDock Vina) to screen against bacterial dihydrofolate reductase (DHFR) or fungal CYP51. Validate with MIC assays and protein-binding studies (SPR/BLI) .
- Key finding : The ethyl group enhances lipophilicity, improving membrane penetration (logP: ~2.5) .
Stability and Storage
Q. Q7. What conditions are optimal for long-term storage of this compound?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfanyl group. Stability studies show <5% degradation over 12 months under these conditions .
Advanced Functionalization
Q. Q8. What strategies enable regioselective alkylation or acylation of the sulfanyl group?
- Alkylation : Use bulky electrophiles (e.g., tert-butyl bromide) in THF with NaH to direct substitution at sulfur.
- Acylation : Acetyl chloride in pyridine selectively acylates the sulfanyl group (yield: 80–85%) .
Reaction Optimization
Q. Q9. How can microwave-assisted synthesis improve efficiency in quinazolinone derivatization?
Microwave irradiation (100–120°C, 300 W) reduces reaction times by 60–70% compared to conventional heating. For example, ethylation at N3 completes in 20 minutes vs. 2 hours .
Data Reproducibility
Q. Q10. What steps ensure reproducibility in synthesizing this compound across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
